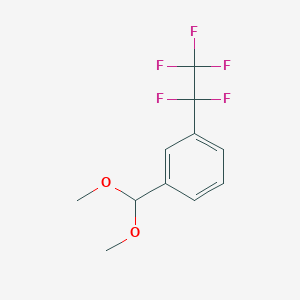
1-(Dimethoxymethyl)-3-(pentafluoroethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dimethoxymethyl)-3-(pentafluoroethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a dimethoxymethyl group and a pentafluoroethyl group
準備方法
The synthesis of 1-(Dimethoxymethyl)-3-(pentafluoroethyl)benzene typically involves the reaction of appropriate benzene derivatives with reagents that introduce the dimethoxymethyl and pentafluoroethyl groups. Common synthetic routes include:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with dimethoxymethyl chloride and pentafluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Grignard Reaction: The Grignard reagent, formed from pentafluoroethyl magnesium bromide, can react with benzaldehyde derivatives to introduce the pentafluoroethyl group, followed by methoxylation to form the dimethoxymethyl group.
Industrial production methods may involve continuous flow processes and the use of heterogeneous catalysts to optimize yield and purity.
化学反応の分析
1-(Dimethoxymethyl)-3-(pentafluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of ethers or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(Dimethoxymethyl)-3-(pentafluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules and potential drug development.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism by which 1-(Dimethoxymethyl)-3-(pentafluoroethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pentafluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The dimethoxymethyl group may participate in hydrogen bonding or other interactions with target molecules, influencing the compound’s activity and specificity.
類似化合物との比較
Similar compounds to 1-(Dimethoxymethyl)-3-(pentafluoroethyl)benzene include:
- 1-(Dimethoxymethyl)-2-(pentafluoroethyl)benzene
- 1-(Methoxymethyl)-3-(pentafluoroethyl)benzene
- 1-(Dimethoxymethyl)-4-(pentafluoroethyl)benzene
These compounds share structural similarities but differ in the position or number of substituents on the benzene ring. The unique combination of the dimethoxymethyl and pentafluoroethyl groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications.
生物活性
1-(Dimethoxymethyl)-3-(pentafluoroethyl)benzene is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a benzene ring substituted with both dimethoxymethyl and pentafluoroethyl groups. This unique combination may influence its interactions with biological systems.
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies have suggested that compounds with similar structures exhibit antimicrobial properties. The presence of fluorinated groups often enhances the lipophilicity of compounds, potentially increasing their ability to penetrate microbial membranes.
- Cytotoxicity : Research indicates that fluorinated benzene derivatives can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis through oxidative stress pathways.
- Enzyme Inhibition : Some related compounds have been studied as inhibitors of specific enzymes, such as proteases and kinases. The dimethoxymethyl group may play a role in modulating enzyme activity.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of the pentafluoroethyl group may disrupt lipid bilayers, leading to increased permeability and potential cell lysis.
- Reactive Oxygen Species (ROS) Generation : Compounds with similar structures have been shown to generate ROS, which can lead to cellular damage and apoptosis in cancer cells.
- Targeting Signaling Pathways : Fluorinated compounds often interact with signaling pathways involved in cell proliferation and survival, making them potential candidates for cancer therapy.
Case Studies
Several studies have investigated the biological effects of fluorinated benzene derivatives:
- Study 1 : A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation.
- Study 2 : Another research effort focused on the antimicrobial properties of similar compounds, revealing that they showed promising activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
Data Table: Biological Activity Summary
特性
分子式 |
C11H11F5O2 |
|---|---|
分子量 |
270.20 g/mol |
IUPAC名 |
1-(dimethoxymethyl)-3-(1,1,2,2,2-pentafluoroethyl)benzene |
InChI |
InChI=1S/C11H11F5O2/c1-17-9(18-2)7-4-3-5-8(6-7)10(12,13)11(14,15)16/h3-6,9H,1-2H3 |
InChIキー |
POOTUNYHYQJEJC-UHFFFAOYSA-N |
正規SMILES |
COC(C1=CC(=CC=C1)C(C(F)(F)F)(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















